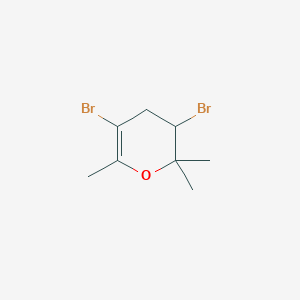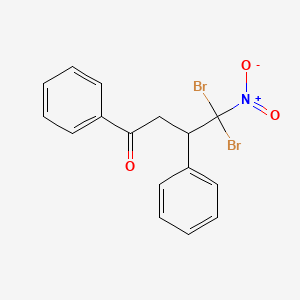
4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one is a complex organic compound characterized by the presence of bromine and nitro functional groups attached to a diphenylbutanone backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitro-1,3-diphenylbutan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4,4-diamino-1,3-diphenylbutan-1-one.
Substitution: Formation of substituted diphenylbutanones depending on the nucleophile used.
Scientific Research Applications
4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
4-Nitro-1,3-diphenylbutan-1-one: Lacks the bromine atoms, making it less reactive in substitution reactions.
4,4-Dibromo-1,3-diphenylbutan-1-one: Lacks the nitro group, affecting its redox properties.
Properties
CAS No. |
65520-31-2 |
|---|---|
Molecular Formula |
C16H13Br2NO3 |
Molecular Weight |
427.09 g/mol |
IUPAC Name |
4,4-dibromo-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H13Br2NO3/c17-16(18,19(21)22)14(12-7-3-1-4-8-12)11-15(20)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
ZDWPETCSNKSYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


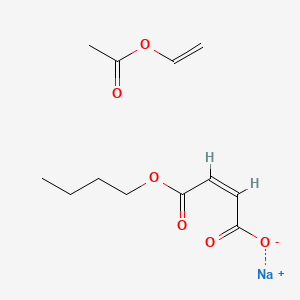
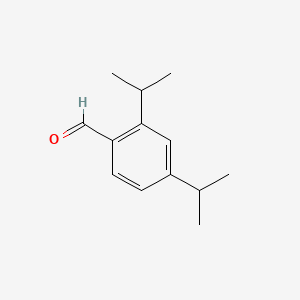
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
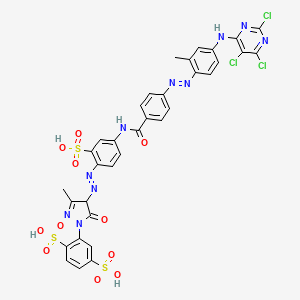
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
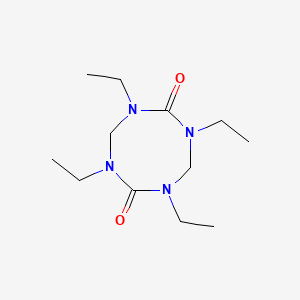

![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)
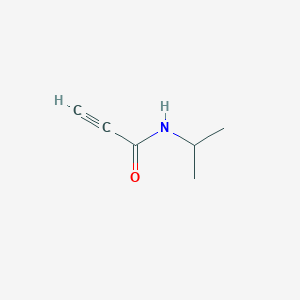
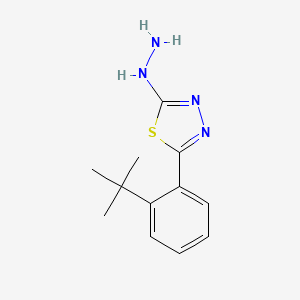
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)

